Computed LogP as a Proxy for Hydrophobicity Differentiation vs. Propylene Carbonate
The computationally predicted octanol‑water partition coefficient (LogP) for the target compound is 1.96 . In contrast, the experimentally determined LogP of propylene carbonate (4‑methyl‑1,3‑dioxolan‑2‑one) is approximately ‑0.5 [1]. The difference of ~2.5 Log units indicates that the target compound is roughly 300‑fold more lipophilic than propylene carbonate. This distinction is critical for applications requiring higher membrane permeability, better solubility in non‑polar media, or reduced water miscibility.
| Evidence Dimension | LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | 1.96 (computed, Chemsrc) |
| Comparator Or Baseline | Propylene carbonate (4‑methyl‑1,3‑dioxolan‑2‑one): LogP ≈ ‑0.5 (experimental) [1] |
| Quantified Difference | ΔLogP ≈ 2.5 (≈300‑fold higher lipophilicity) |
| Conditions | Computed value for target; experimental value from literature for comparator. |
Why This Matters
A 300‑fold difference in lipophilicity directly impacts solvent selection, extraction efficiency, and biological partitioning in pharmaceutical or agrochemical formulations.
- [1] Hagiyama, K., Suzuki, K., Ohtake, M., Shimada, M., Nanbu, N., Takehara, M., Ue, M., & Sasaki, Y. Physical Properties of Substituted 1,3‑Dioxolan‑2‑ones. Chemistry Letters, 2008, 37(2), 210‑211. DOI:10.1246/cl.2008.210. View Source
